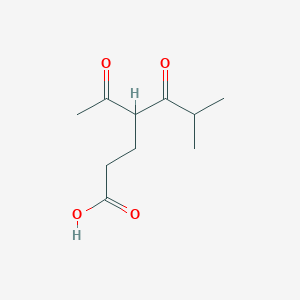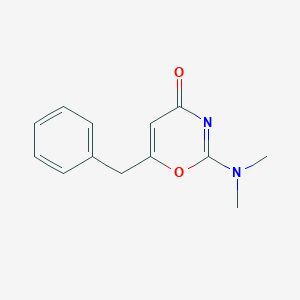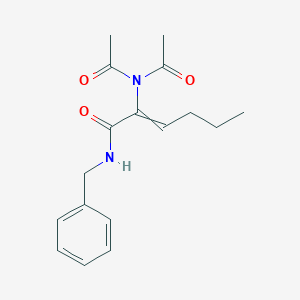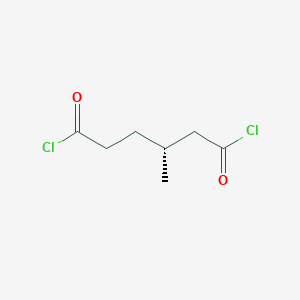![molecular formula C15H16IN3O3S B14382232 4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide CAS No. 90234-14-3](/img/structure/B14382232.png)
4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide is a chemical compound known for its unique structure and properties It contains a benzamide core with a dimethylsulfamoyl group and an iodophenyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the dimethylsulfamoyl and iodophenyl groups. One common method involves the reaction of 4-iodoaniline with dimethylsulfamoyl chloride to form the intermediate, which is then coupled with benzoyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The iodophenyl group can participate in substitution reactions, such as nucleophilic substitution, to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced compounds.
Aplicaciones Científicas De Investigación
4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with target molecules, while the iodophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(Dimethylsulfamoyl)amino]-N-(4-chlorophenyl)benzamide
- 4-[(Dimethylsulfamoyl)amino]-N-(4-bromophenyl)benzamide
- 4-[(Dimethylsulfamoyl)amino]-N-(4-fluorophenyl)benzamide
Uniqueness
4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide is unique due to the presence of the iodophenyl group, which imparts distinct chemical and physical properties compared to its chloro, bromo, and fluoro analogs. The iodine atom can enhance the compound’s reactivity and binding affinity in certain applications, making it a valuable compound for specific research purposes.
Propiedades
Número CAS |
90234-14-3 |
|---|---|
Fórmula molecular |
C15H16IN3O3S |
Peso molecular |
445.3 g/mol |
Nombre IUPAC |
4-(dimethylsulfamoylamino)-N-(4-iodophenyl)benzamide |
InChI |
InChI=1S/C15H16IN3O3S/c1-19(2)23(21,22)18-14-7-3-11(4-8-14)15(20)17-13-9-5-12(16)6-10-13/h3-10,18H,1-2H3,(H,17,20) |
Clave InChI |
ASIOXKMKAWUOST-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1-Methoxycyclododecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14382180.png)
![Trimethyl[(3,5,5-trimethylhexyl)oxy]silane](/img/structure/B14382186.png)
![1-[(E)-Phenyldiazenyl]-1H-pyrazole](/img/structure/B14382198.png)
![N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride](/img/structure/B14382206.png)
![4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol](/img/structure/B14382213.png)
![1-(4-Methoxyphenyl)-3-[(prop-2-en-1-yl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14382221.png)

![2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane](/img/structure/B14382234.png)




